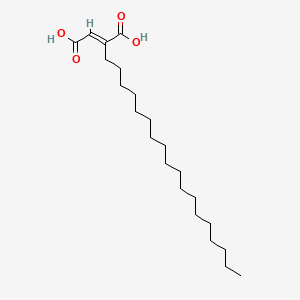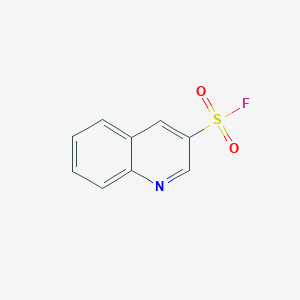
Quinoline-3-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline-3-sulfonyl fluoride: is a chemical compound that belongs to the class of quinoline derivatives Quinoline itself is a nitrogen-containing heterocyclic aromatic compound with the chemical formula C9H7N The addition of a sulfonyl fluoride group at the 3-position of the quinoline ring results in the formation of this compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of quinoline derivatives. This process typically uses fluorosulfonyl radicals generated from precursors such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . The reaction conditions often involve the use of solvents like tetrahydrofuran and the presence of catalysts to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorosulfonylation processes. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.
化学反应分析
Types of Reactions: Quinoline-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different quinoline derivatives.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: this compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Reagents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield quinoline-3-sulfonamides, while oxidation reactions can produce quinoline-3-sulfonic acids.
科学研究应用
Chemistry: Quinoline-3-sulfonyl fluoride is used as a building block in organic synthesis. Its unique reactivity allows for the creation of diverse quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to form covalent bonds with specific amino acid residues makes it a useful tool for investigating enzyme mechanisms and identifying potential drug targets .
Medicine: this compound and its derivatives have shown promise as potential therapeutic agents. They exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. Research is ongoing to explore their potential in drug development and disease treatment .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its incorporation into these materials can enhance their chemical and physical properties, making them more durable and resistant to environmental factors .
作用机制
The mechanism of action of quinoline-3-sulfonyl fluoride involves its ability to interact with specific molecular targets. In biological systems, it can form covalent bonds with nucleophilic amino acid residues, such as serine, cysteine, and lysine, in enzymes and proteins. This covalent modification can inhibit enzyme activity or alter protein function, leading to various biological effects .
The compound’s sulfonyl fluoride group is highly reactive towards nucleophiles, making it an effective electrophile in biochemical reactions. This reactivity is exploited in the design of enzyme inhibitors and chemical probes for studying protein function and signaling pathways .
相似化合物的比较
Quinoline-3-sulfonamide: Similar to quinoline-3-sulfonyl fluoride but with an amide group instead of a fluoride group.
Quinoline-3-sulfonic acid: Contains a sulfonic acid group at the 3-position of the quinoline ring.
Fluoroquinolines: A class of compounds where fluorine atoms are incorporated into the quinoline ring, enhancing their biological activity.
Uniqueness: this compound is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and chemical properties. This group allows for specific interactions with nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. Its ability to form stable covalent bonds with proteins sets it apart from other quinoline derivatives, providing unique opportunities for research and application .
属性
IUPAC Name |
quinoline-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMYLTSXVQUNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

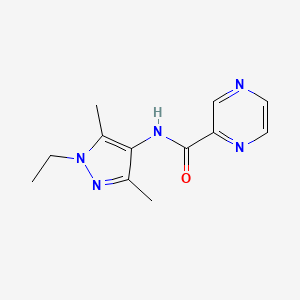
![2,5-Dioxaspiro[3.5]nonan-8-one](/img/structure/B13114432.png)
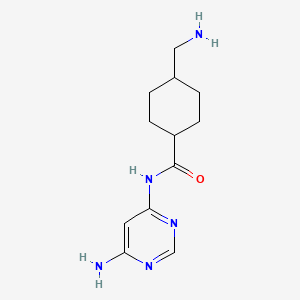

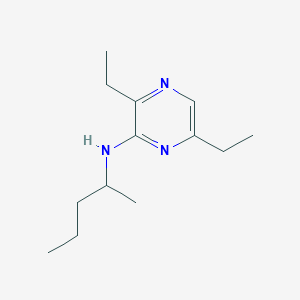
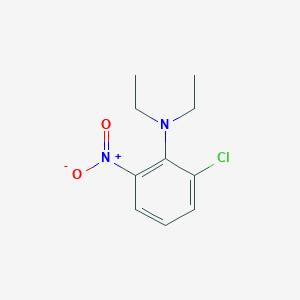
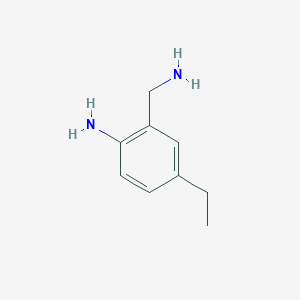
![2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one](/img/structure/B13114482.png)
![Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B13114483.png)

![2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine](/img/structure/B13114502.png)
![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
